molecular formula C13H18O B12652927 5-Cyclopentyl-2,4-xylenol CAS No. 60834-69-7

5-Cyclopentyl-2,4-xylenol

Cat. No.: B12652927
CAS No.: 60834-69-7
M. Wt: 190.28 g/mol
InChI Key: UUJXQBDCMBHRJU-UHFFFAOYSA-N
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Description

5-Cyclopentyl-2,4-xylenol is an organic compound that belongs to the class of phenols It is characterized by a cyclopentyl group attached to the benzene ring, which also has two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-2,4-xylenol can be achieved through several synthetic routes. One common method involves the alkylation of 2,4-xylenol with cyclopentyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-2,4-xylenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclopentyl-2,4-dimethylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of cyclopentyl-2,4-benzoquinone.

    Reduction: Formation of cyclopentyl-2,4-dimethylcyclohexanol.

    Substitution: Formation of halogenated derivatives like 5-cyclopentyl-2,4-dibromo-xylenol.

Scientific Research Applications

5-Cyclopentyl-2,4-xylenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-2,4-xylenol involves its interaction with biological targets through its phenolic group. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to its antimicrobial effects. The cyclopentyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenol: Lacks the cyclopentyl group, resulting in different chemical properties.

    5-Cyclopentyl-2,4-dimethylcyclohexanol: A reduced form of 5-Cyclopentyl-2,4-xylenol.

    5-Cyclopentyl-2,4-benzoquinone: An oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both the cyclopentyl and phenolic groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

60834-69-7

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

5-cyclopentyl-2,4-dimethylphenol

InChI

InChI=1S/C13H18O/c1-9-7-10(2)13(14)8-12(9)11-5-3-4-6-11/h7-8,11,14H,3-6H2,1-2H3

InChI Key

UUJXQBDCMBHRJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCCC2)O)C

Origin of Product

United States

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